molecular formula C10H22O B034321 2,2-Dimethyl-3-octanol CAS No. 19841-72-6

2,2-Dimethyl-3-octanol

Cat. No. B034321
CAS RN: 19841-72-6
M. Wt: 158.28 g/mol
InChI Key: AZIWNYAWODSERA-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-3-octanol” is a chemical compound with the linear formula C10H22O . It has a molecular weight of 158.286 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-3-octanol consists of a chain of 10 carbon atoms (C10), 22 hydrogen atoms (H22), and one oxygen atom (O), forming an alcohol group . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

2,2-Dimethyl-3-octanol is a liquid at room temperature . Alcohols, including 2,2-Dimethyl-3-octanol, are polar due to the presence of the hydroxyl group, which allows them to engage in hydrogen bonding . This property significantly increases the boiling points of alcohols compared to hydrocarbons of comparable molar mass .

Safety and Hazards

2,2-Dimethyl-3-octanol is a combustible liquid . It can cause skin irritation and serious eye irritation . Therefore, it’s recommended to use personal protective equipment when handling this chemical . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

properties

IUPAC Name

2,2-dimethyloctan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-5-6-7-8-9(11)10(2,3)4/h9,11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIWNYAWODSERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-octanol

CAS RN

19841-72-6
Record name 3-Octanol, 2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019841726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Octanol,2-dimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97551
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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